2-Dodecyl-5-methylthiophene
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Overview
Description
2-Dodecyl-5-methylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound this compound is particularly interesting due to its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-Dodecyl-5-methylthiophene, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods: Industrial production of thiophene derivatives can involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecyl-5-methylthiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and various catalysts.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-Dodecyl-5-methylthiophene has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Dodecyl-5-methylthiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes .
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2-Dodecyl-5-methylthiophene is unique due to its specific alkyl substitution, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring specific solubility, stability, and reactivity characteristics .
Properties
CAS No. |
107370-29-6 |
---|---|
Molecular Formula |
C17H30S |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2-dodecyl-5-methylthiophene |
InChI |
InChI=1S/C17H30S/c1-3-4-5-6-7-8-9-10-11-12-13-17-15-14-16(2)18-17/h14-15H,3-13H2,1-2H3 |
InChI Key |
TXFVSRABRWDZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C |
Origin of Product |
United States |
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